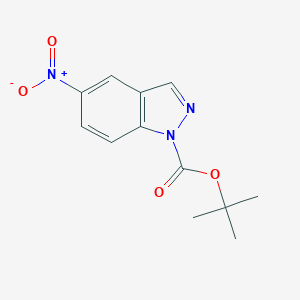

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number 129488-09-1 . It has a molecular weight of 263.249 and a molecular formula of C12H13N3O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” were not found in the available resources, indazole derivatives are known to be involved in a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 406.1±37.0 °C at 760 mmHg, and a flash point of 199.4±26.5 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

Indazole derivatives have been reported to have various pharmacological effects . They have been used as:

- Anticancer agents : Indazole derivatives can inhibit the growth of cancer cells .

- Antiviral agents : They can be used to treat viral infections .

- Antibacterial agents : Indazole derivatives have shown effectiveness against bacterial infections .

- Antiprotozoal agents : They can be used to treat diseases caused by protozoa .

- Antipsychotic agents : Indazole derivatives can be used in the treatment of psychiatric disorders .

- Anti-inflammatory agents : They can be used to reduce inflammation .

- Analgesic agents : Indazole derivatives can be used to relieve pain .

- Radiosensitization agents : They can be used to enhance the effectiveness of radiation therapy .

Synthetic Chemistry

Indazole derivatives, including “tert-Butyl 5-Nitro-1H-indazole-1-carboxylate”, are significant intermediates in the synthesis of other complex molecules . They are used in:

- Transition metal catalyzed reactions : These reactions are used to synthesize 1H- and 2H-indazoles .

- Reductive cyclization reactions : These reactions are also used in the synthesis of indazoles .

- Synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds : This method does not require a catalyst or solvent .

Alkaloid Synthesis

Indazole derivatives are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites). Many alkaloids are toxic to other organisms and have pharmacological effects on humans .

Drug Development

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Heterocyclic Compound Synthesis

Indazole derivatives are used in the synthesis of other heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They may occur as either simple aromatic rings or non-aromatic rings. Some examples are pyridine (C5H5N), pyrimidine (C4H4N2) and dioxane (C4H8O2).

Inhibitors of Phosphoinositide 3-Kinase

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Agriculture and Energy

Apart from the areas of medicine, indazole derivatives also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .

Synthesis of Natural Prenyl Indole Derivatives

The intermediate products involved in the synthesis of “tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

tert-butyl 5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAJFAVMXBRTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467645 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

CAS RN |

129488-09-1 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.